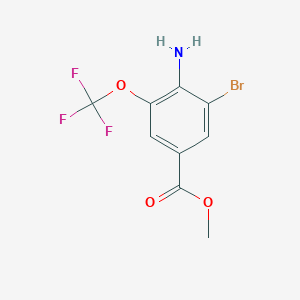
2-Ethynyl-1-fluoro-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-1-fluoro-3-methoxybenzene is an organic compound with the molecular formula C9H7FO It is a derivative of benzene, featuring an ethynyl group, a fluorine atom, and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-fluoro-3-methoxybenzene with acetylene in the presence of a strong base, such as sodium amide, under anhydrous conditions. This reaction results in the substitution of a hydrogen atom on the benzene ring with an ethynyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-1-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the ethynyl, fluoro, or methoxy groups can be replaced by other substituents.
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include alkenes or alkanes.
Applications De Recherche Scientifique
2-Ethynyl-1-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-1-fluoro-3-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and binding affinity in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynyl-2-methoxybenzene: Similar structure but lacks the fluorine atom.
2-Ethynyl-1-methoxybenzene: Similar structure but lacks the fluorine atom.
1-Ethynyl-3-fluoro-2-methoxybenzene: Similar structure but with different positions of the substituents.
Uniqueness
2-Ethynyl-1-fluoro-3-methoxybenzene is unique due to the presence of both the ethynyl and fluorine groups, which impart distinct chemical properties.
Propriétés
Formule moléculaire |
C9H7FO |
|---|---|
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
2-ethynyl-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C9H7FO/c1-3-7-8(10)5-4-6-9(7)11-2/h1,4-6H,2H3 |
Clé InChI |
LWKGWSYFWKBJDL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)F)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)


![4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)

![1-Piperazinecarboxylic acid, 4-[2-[2-(1H-pyrazol-3-yl)phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B15090061.png)
![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)




